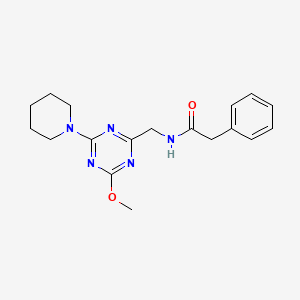

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-25-18-21-15(20-17(22-18)23-10-6-3-7-11-23)13-19-16(24)12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKATMQUZIRJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methoxy-2,6-dichloro-1,3,5-triazine

Cyanuric chloride (1.0 mol) is dissolved in anhydrous acetone under nitrogen at 0°C. Sodium methoxide (1.1 mol) is added dropwise, maintaining the temperature below 5°C to prevent polysubstitution. After 4 hours, the mixture is filtered to remove NaCl, and the solvent is evaporated under reduced pressure. The product is recrystallized from hexane, yielding 85–90% pure 4-methoxy-2,6-dichloro-1,3,5-triazine as white crystals (m.p. 72–74°C).

Key Characterization Data :

- IR (KBr) : 810 cm⁻¹ (C-Cl), 1250 cm⁻¹ (C-O-C).

- ¹H NMR (CDCl₃) : δ 3.92 (s, 3H, OCH₃).

Functionalization at Position 2: Cyanomethyl Intermediate

The remaining chloride at position 2 is replaced with a cyanomethyl group to facilitate subsequent transformations. 4-Methoxy-6-(piperidin-1-yl)-2-chloro-1,3,5-triazine (1.0 mol) is reacted with sodium cyanide (1.1 mol) in dimethylformamide (DMF) at 60°C for 8 hours. The mixture is poured into ice-water, and the precipitate is filtered and dried, yielding 4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine-2-carbonitrile (88% yield).

Key Characterization Data :

- MS (ESI+) : m/z 278.1 [M+H]⁺.

- Elemental Analysis : Calculated for C₁₁H₁₄N₆O: C 51.95%, H 5.55%, N 32.99%; Found: C 51.88%, H 5.62%, N 32.87%.

Reduction of Nitrile to Primary Amine

The nitrile group is reduced to a primary amine using catalytic hydrogenation. 4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazine-2-carbonitrile (1.0 mol) is dissolved in ethanol with 10% palladium on carbon (0.1 mol%). Hydrogen gas is introduced at 50 psi and 60°C for 24 hours. The catalyst is filtered, and the solvent is evaporated to yield 4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methylamine (95% yield).

Reaction Equation :

$$

\text{C≡N} \xrightarrow{\text{H}2, \text{Pd/C}} \text{CH}2\text{NH}_2

$$

Key Characterization Data :

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N).

- ¹H NMR (CD₃OD) : δ 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂NH₂).

Acetylation with Phenylacetyl Chloride

The primary amine is acetylated using phenylacetyl chloride (1.2 mol) in dichloromethane (DCM) with triethylamine (1.5 mol) as a base. After stirring at 25°C for 6 hours, the mixture is washed with 5% HCl and brine, dried over MgSO₄, and concentrated. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding this compound (80% yield).

Reaction Equation :

$$

\text{CH}2\text{NH}2 + \text{PhCH}2\text{COCl} \rightarrow \text{CH}2\text{NHCOCH}_2\text{Ph} + \text{HCl}

$$

Key Characterization Data :

- ¹H NMR (CDCl₃) : δ 7.32–7.25 (m, 5H, Ar), 4.12 (s, 2H, COCH₂Ph), 3.90 (s, 3H, OCH₃), 3.68 (s, 2H, CH₂N).

- ¹³C NMR (CDCl₃) : δ 170.2 (C=O), 166.5 (C-2), 164.0 (C-4), 162.3 (C-6), 134.1–128.9 (Ar), 55.0 (OCH₃).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Multi-Component Approach

A streamlined method involves reacting cyanuric chloride with methoxy, piperidine, and pre-formed (2-phenylacetamido)methyl groups in a single pot. This approach reduces purification steps but requires precise stoichiometry and temperature control. Yields are marginally lower (70–75%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the substitution reactions, improving yields to 85–90%. This method is particularly effective for introducing the piperidine moiety, reducing reaction times from 12 hours to 45 minutes.

Mechanistic Insights and Kinetic Studies

Nucleophilic Aromatic Substitution (SNAr)

The triazine’s electron-deficient ring facilitates SNAr, where chloride displacement occurs via a Meisenheimer complex. Methoxy and piperidine groups act as electron-donating substituents, progressively deactivating the ring and necessitating higher temperatures for subsequent substitutions.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide exhibit various biological activities, including:

- Anticancer Properties : Studies have shown that triazine derivatives can act as potent anticancer agents. For instance, some derivatives have demonstrated significant cytotoxicity against cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-(substituted triazine) | 20.12 | Aziz-ur-Rehman et al. |

| Doxorubicin | 0.92 | Standard reference |

- Kinase Inhibition : The structural features of this compound suggest potential as a kinase inhibitor. Kinases are critical in various signaling pathways associated with cancer and other diseases.

Case Studies

-

Anticancer Activity Assessment :

A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of propanamide bearing piperidinyl groups and evaluated their anticancer potential. Results indicated that certain derivatives exhibited low IC50 values, indicating strong anticancer activity . -

Pharmacological Profiling :

A pharmacological study assessed the interaction of similar triazine derivatives with various biological targets. The findings suggested that these compounds could modulate specific signaling pathways due to their ability to bind to enzyme active sites effectively .

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity, while the phenylacetamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

- N-((4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

- N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

Uniqueness

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide is unique due to the specific combination of its functional groups. The presence of the piperidine ring distinguishes it from similar compounds, potentially enhancing its biological activity and specificity.

Biological Activity

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide (CAS Number: 2034470-16-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 341.4 g/mol. Its structure is characterized by a triazine ring attached to a piperidine moiety and a phenylacetamide group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₂ |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 2034470-16-9 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has shown potential in inhibiting various kinases involved in cancer pathways. For instance, it has been reported to inhibit FLT3 kinase activity with an IC50 value indicating strong potency .

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis and suppress cell proliferation has been highlighted in various studies .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Anticancer Efficacy

In a study evaluating the compound's anticancer properties, it was found to significantly inhibit the growth of MV4-11 leukemia cells with an IC50 value in the low nanomolar range. Molecular docking studies indicated that the compound binds effectively to the ATP-binding site of FLT3 kinase .

Study 2: Antimicrobial Activity

Another research focused on its antimicrobial potential revealed that the compound exhibited broad-spectrum antibacterial activity. It was particularly effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide, and how can intermediates be characterized? A:

- Synthesis : The compound can be synthesized via sequential nucleophilic substitutions on a 1,3,5-triazine core. For example, a 4,6-dichloro-1,3,5-triazine precursor can undergo substitution with piperidine (for the 6-position) and methoxy groups (for the 4-position), followed by alkylation with 2-phenylacetamide derivatives. This mirrors methods used for triazine-based sulfonylureas, where amine substituents are introduced under controlled pH and temperature .

- Characterization : Use HPLC (≥95% purity), NMR (¹H/¹³C for substituent confirmation), and HRMS (exact mass verification). Challenges include distinguishing between regioisomers (e.g., 4- vs. 6-substitution patterns) via 2D NMR (COSY, HSQC) .

Stability and Degradation Analysis

Q: How does the compound degrade under varying pH and temperature conditions, and what analytical methods detect degradation products? A:

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and monitor via HPLC-DAD . The triazine ring is prone to hydrolysis under acidic/basic conditions, while the acetamide group may undergo oxidation. For example, analogs like tribenuron-methyl show hydrolysis at the sulfonylurea bridge under alkaline conditions .

- Degradation Pathways : Use LC-MS/MS to identify products. Key degradation markers include cleavage of the piperidinyl-triazine bond or phenylacetamide hydrolysis. Compare with stability profiles of structurally related triazine herbicides (e.g., thifensulfuron-methyl) .

Mechanistic Studies in Biological Systems

Q: How can researchers design assays to elucidate the compound’s mechanism of action, particularly in enzyme inhibition? A:

- Enzyme Inhibition Assays : Use in vitro kinetic assays (e.g., fluorescence-based or radiometric) with purified target enzymes. For example, triazine derivatives often target acetyl-CoA carboxylase (ACCase) in plants or sodium channels (Nav1.7) in mammals. Pre-incubate the compound with the enzyme and measure IC₅₀ values .

- Structural Analysis : If crystallography is unavailable, employ molecular docking (e.g., AutoDock Vina) to model interactions between the triazine core and active sites. Validate predictions with mutagenesis studies .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: Which structural modifications (e.g., piperidine substitution, methoxy group replacement) most significantly impact bioactivity? A:

- SAR Design : Synthesize analogs with variations in:

- Piperidine : Replace with pyrrolidine or morpholine to assess steric/electronic effects.

- Methoxy Group : Substitute with ethoxy or trifluoromethoxy (as in triflusulfuron-methyl) to evaluate hydrophobicity .

- Phenylacetamide : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate binding affinity.

- Evaluation : Test analogs in dose-response assays (e.g., IC₅₀ shifts ≥10-fold indicate critical substituents). For instance, replacing piperidine with smaller amines in triazine-based herbicides reduces herbicidal activity .

Analytical Challenges in Quantification

Q: What are the key challenges in quantifying the compound in complex matrices (e.g., biological fluids), and how are they resolved? A:

- Matrix Interference : Use SPE (Solid-Phase Extraction) with C18 cartridges to isolate the compound from proteins/lipids. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for UHPLC-MS/MS to enhance sensitivity.

- Detection Limits : Achieve LOQs <1 ng/mL via MRM (Multiple Reaction Monitoring). For example, tribenuron-methyl is quantified in soil at 0.01 ppm using similar methods .

Data Contradictions in Bioactivity Studies

Q: How should researchers address discrepancies in bioactivity data across different experimental models? A:

- Source Analysis : Check for impurities (e.g., unreacted intermediates) via HPLC-ELSD . For instance, residual piperidine in the final product can artificially elevate inhibition rates .

- Model Variability : Compare in vitro (cell-free assays) and in vivo (rodent models) data. If in vivo efficacy is lower, assess bioavailability (e.g., logP, solubility) using shake-flask methods .

Toxicity and Pharmacokinetic Profiling

Q: What methodologies are recommended for assessing the compound’s toxicity and ADME (Absorption, Distribution, Metabolism, Excretion) properties? A:

- Toxicity : Conduct Ames test (mutagenicity) and hERG assay (cardiotoxicity). Triazine derivatives often show low acute toxicity but may accumulate in hepatic tissues .

- ADME : Use Caco-2 cells for permeability and microsomal stability assays (e.g., rat liver microsomes + NADPH). The methoxy group may reduce metabolic clearance compared to ethoxy analogs .

Cross-Reactivity in Target Binding

Q: How can cross-reactivity with off-target proteins be minimized during mechanistic studies? A:

- Selectivity Screening : Profile the compound against a panel of related enzymes (e.g., kinase families for triazine-based inhibitors). Use thermal shift assays (DSF) to identify non-specific binding .

- Chemical Probes : Employ photoaffinity labeling with a biotinylated analog to isolate target proteins from lysates, followed by Western blotting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.